

Step-by-step protocol for 2,3,2'',3''-Tetrahydrochnaflavone synthesis

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Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydrochnaflavone

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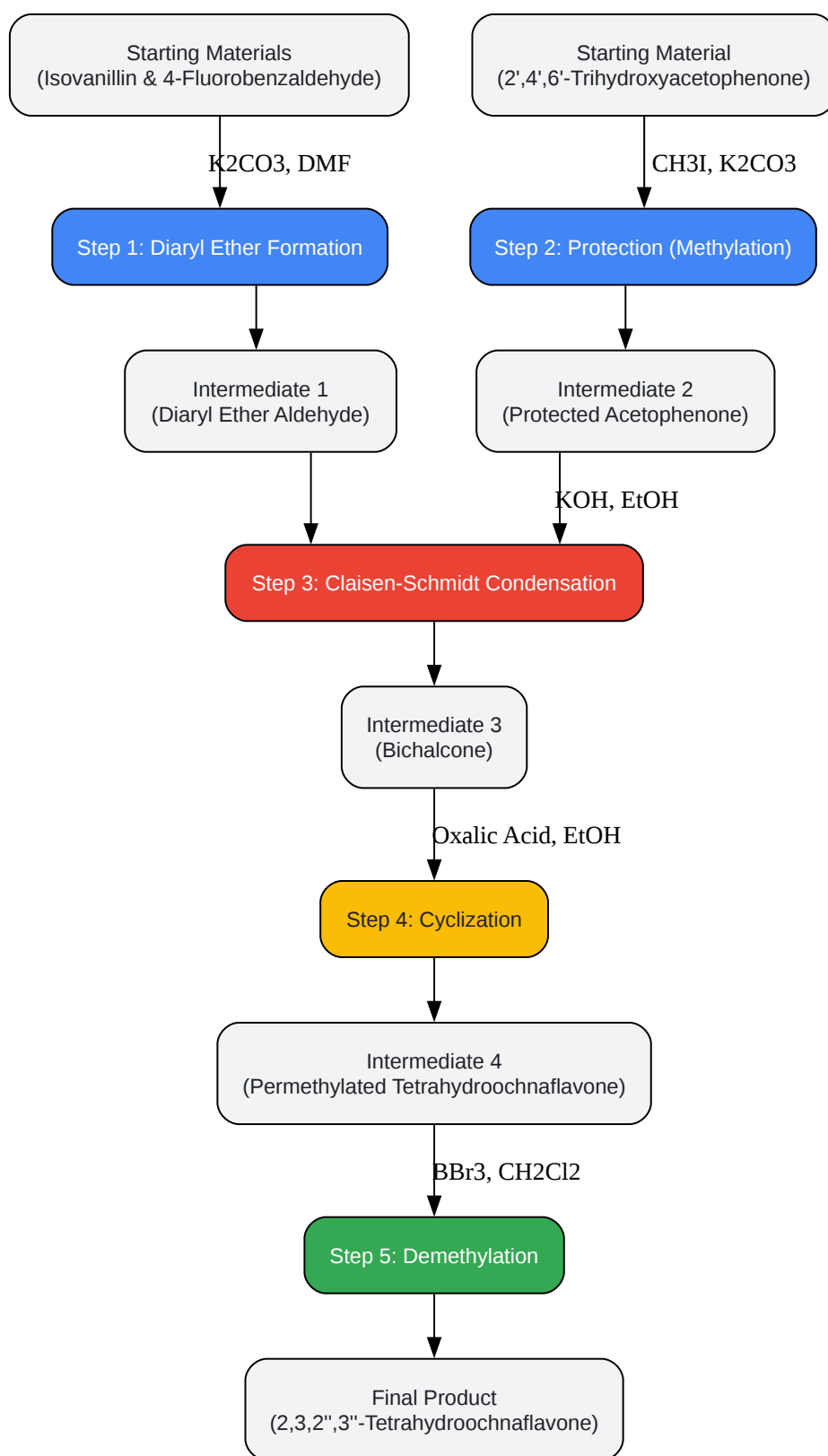
Synthesis of 2,3,2'',3''-Tetrahydrochnaflavone: A Detailed Protocol

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of **2,3,2'',3''-Tetrahydrochnaflavone**, a biflavonoid of interest to researchers in natural product chemistry, pharmacology, and drug development. The synthesis is based on established methods for biflavonoid construction, primarily involving the formation of a diaryl ether linkage followed by the assembly of the two flavanone rings via a bichalcone intermediate.

Synthesis Pathway Overview

The total synthesis of **2,3,2'',3''-Tetrahydrochnaflavone** is a multi-step process. The key strategic elements of the synthesis are the construction of a diaryl ether linked aldehyde, which will form the B-ring of one flavanone unit and the B-ring ether linkage, and its subsequent condensation with a protected acetophenone to build the rest of the biflavonoid structure. The synthesis of the permethyl ether of **2,3,2'',3''-tetrahydrochnaflavone** has been reported, and this protocol adapts that methodology, culminating in a final demethylation step to yield the target compound.^{[1][2][3]}

The overall synthetic workflow can be visualized as follows:



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References

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